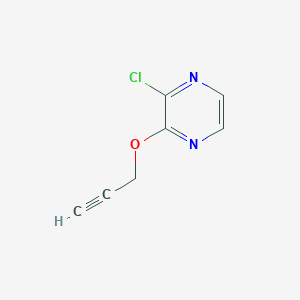

3-Chloro-2-(propargyloxy)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

2-chloro-3-prop-2-ynoxypyrazine |

InChI |

InChI=1S/C7H5ClN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h1,3-4H,5H2 |

InChI Key |

FXVJPRQHKMZELA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=NC=CN=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 2 Propargyloxy Pyrazine and Key Intermediates

Preparative Routes to Halogenated Pyrazine (B50134) Precursors

The creation of a suitable halogenated pyrazine is the foundational stage of the synthesis. Key intermediates such as 3-chloropyrazine-2-carbonitrile (B110518) and 3-chloropyrazine-2-carboxamide (B1267238) serve as versatile platforms for further molecular elaboration.

3-Chloropyrazine-2-carbonitrile is a pivotal intermediate in the synthesis of various pyrazine derivatives. Several methods for its preparation have been documented.

One common approach begins with 3-hydroxypyrazine-2-carboxamide. This starting material can be converted to 3-chloropyrazine-2-carbonitrile by treatment with a chlorinating and dehydrating agent. chemicalbook.com For instance, the reaction with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as chlorobenzene (B131634) effectively replaces the hydroxyl group with a chlorine atom and simultaneously converts the carboxamide to a carbonitrile. chemicalbook.com

Another efficient route involves the direct chlorination of pyrazine-2-carbonitrile. chemicalbook.com This transformation can be achieved using sulfuryl chloride (SO₂Cl₂) in a suitable solvent system, such as toluene (B28343) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature. chemicalbook.com The resulting product is a crucial building block for accessing more complex pyrazine structures. chemicalbook.com

Table 1: Selected Synthetic Routes to 3-Chloropyrazine-2-carbonitrile

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 3-Hydroxypyrazine-2-carboxamide | Phosphorus oxychloride, N,N-Diisopropylethylamine | Chlorobenzene | 79 | chemicalbook.com |

| Pyrazine-2-carbonitrile | Sulfuryl chloride, N,N-Dimethylformamide (cat.) | Toluene | Not specified | chemicalbook.com |

3-Chloropyrazine-2-carboxamide is another important intermediate, which can be both synthesized from and used to create a variety of pyrazine derivatives. It is commonly prepared via the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. This reaction is carefully controlled using hydrogen peroxide in an alkaline aqueous solution at a specific pH and temperature to prevent complete hydrolysis to the carboxylic acid. mdpi.com

Once formed, 3-chloropyrazine-2-carboxamide is a versatile precursor for further derivatization, primarily through nucleophilic substitution of the chlorine atom. A notable application is in aminodehalogenation reactions, where the chloro group is displaced by an amine. mdpi.comnih.gov For example, reacting 3-chloropyrazine-2-carboxamide with various substituted benzylamines in the presence of a base like triethylamine (B128534) can yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com These reactions can be performed using conventional heating or accelerated by microwave irradiation, which often leads to higher yields and shorter reaction times. mdpi.com

Alternatively, derivatives can be accessed by first hydrolyzing 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxylic acid using a strong base like sodium hydroxide (B78521), followed by acidification. mdpi.com The resulting carboxylic acid can then be converted to its more reactive acyl chloride form using thionyl chloride (SOCl₂). mdpi.com This acyl chloride can subsequently react with various nucleophiles, such as benzylamines, to produce a range of N-substituted 3-chloropyrazine-2-carboxamides. mdpi.com

Direct chlorination of the pyrazine ring presents significant challenges, as reactions at room temperature often lead to decomposition and the formation of carbonaceous materials rather than the desired chlorinated products. nii.ac.jp To overcome this, specific conditions are required. Vapor-phase chlorination at high temperatures (150–600 °C) has been shown to produce monochloropyrazine from pyrazine vapor. nii.ac.jp

Another strategy for creating functionalized chloropyrazines involves coupling reactions. For instance, the treatment of 2-chloropyrazine (B57796) with a strong base like lithium diisopropylamide (LDA) can lead to the formation of 3,3'-dichloro-2,2'-bipyrazine, demonstrating a method for functionalization at the 3-position. nii.ac.jp Additionally, well-established reactions like the Sandmeyer reaction offer a pathway to introduce a chlorine atom onto the pyrazine ring. This process typically involves the diazotization of an aminopyrazine precursor with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) chloride salt to install the chloro substituent. google.com This method is a standard and reliable way to introduce halogens onto heterocyclic systems. google.comresearchgate.net

O-Alkylation Strategies for Propargyloxy Introduction

The final key transformation to obtain 3-Chloro-2-(propargyloxy)pyrazine is the formation of an ether linkage between the 2-position of the chloropyrazine core and a propargyl group. This is typically achieved by the O-alkylation of a 3-chloro-2-hydroxypyrazine precursor (which exists in tautomeric equilibrium with 3-chloro-1H-pyrazin-2-one).

The most direct and widely used method for this etherification is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 3-chloro-2-hydroxypyrazine with a suitable base to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with a propargyl halide, most commonly propargyl bromide. nih.govmdpi.com

Common bases used for this deprotonation step include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and the reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone. nih.gov The choice of base and solvent can be critical for optimizing the reaction yield and minimizing potential side reactions. Magnesium- and zinc-mediated propargylations of carbonyl compounds with propargyl bromide are also well-documented, highlighting the versatility of this reagent in forming new carbon-carbon and carbon-oxygen bonds. mdpi.comresearchgate.net

Table 2: General Conditions for Williamson Ether Synthesis with Propargyl Halides

| Substrate Type | Reagent | Base | Solvent | General Outcome | Reference |

| Hydroxy-heterocycle | Propargyl bromide | K₂CO₃ | Acetone / Butanone | O-propargylated product | nih.gov |

| Carbonyl Compound | Propargyl bromide | Mg powder | Solvent-free | Homopropargyl alcohol | researchgate.net |

| Isatin-derived imine | Propargyl bromide | Zn metal | Not specified | 3-propargylated 3-aminooxindole | mdpi.com |

Modern synthetic chemistry has seen the development of catalytic methods to facilitate ether formation, which can offer milder reaction conditions and improved selectivity. For the synthesis of propargyl ethers, transition metal catalysis provides a powerful alternative to traditional methods.

For example, copper-catalyzed reactions have been employed for the asymmetric O-propargylation of alcohols. nih.gov Dual-catalyst systems, such as a combination of a copper salt and a borinic acid, can enable the enantioselective propargylation of polyols, demonstrating a high degree of control and efficiency. nih.gov While not specifically documented for 3-chloro-2-hydroxypyrazine, these catalytic systems are broadly applicable and represent a potential advanced methodology for the synthesis of chiral or highly functionalized propargyloxy pyrazine derivatives. Such methods often use readily available reagents and can proceed under user-friendly conditions, making them attractive for complex molecule synthesis. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of this compound from 2,3-dichloropyrazine (B116531) and propargyl alcohol is a nucleophilic aromatic substitution reaction. The efficiency of this process is highly dependent on several key parameters, including the choice of base, solvent, temperature, and reaction time. A systematic optimization of these parameters is essential to maximize the yield of the desired monosubstituted product while minimizing the formation of the disubstituted byproduct and other impurities.

The selection of an appropriate base is critical to deprotonate the hydroxyl group of propargyl alcohol, thereby increasing its nucleophilicity. Common bases used for such reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like triethylamine (TEA). The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred. Temperature control is also vital; higher temperatures can accelerate the reaction but may also lead to increased byproduct formation.

A hypothetical optimization study for the synthesis of this compound is presented in the table below. This table illustrates how varying reaction conditions can impact the yield and selectivity of the product.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Selectivity (Mono- vs. Di-substitution) |

|---|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 12 | 65 | 90:10 |

| 2 | NaH | DMF | 25 | 8 | 75 | 85:15 |

| 3 | K2CO3 | DMF | 60 | 6 | 80 | 95:5 |

| 4 | TEA | CH3CN | 80 | 10 | 50 | 80:20 |

| 5 | NaH | THF | 60 | 4 | 70 | 80:20 |

Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have introduced innovative techniques that can be applied to the synthesis of pyrazine derivatives, offering significant advantages over traditional methods. These emerging techniques, such as microwave-assisted organic synthesis and flow chemistry, can enhance reaction rates, improve yields, and facilitate scalable production.

Microwave-Assisted Organic Synthesis in Pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. rsc.orgacs.orgnih.govnih.govdergipark.org.trrsc.org In the context of pyrazine chemistry, microwave irradiation can be particularly beneficial for promoting nucleophilic substitution reactions that might otherwise require harsh conditions and long reaction times. The use of microwave heating can facilitate the synthesis of compounds like this compound by efficiently delivering energy to the polar reactants, leading to rapid and uniform heating.

The advantages of MAOS over conventional heating are highlighted in the comparative data below for a representative pyrazine synthesis.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6-12 hours | 5-15 minutes |

| Yield (%) | 60-80% | 85-95% |

| Byproduct Formation | Moderate | Minimal |

| Energy Consumption | High | Low |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers numerous advantages over traditional batch processing, particularly for scalable production. mdpi.comresearchgate.netyoutube.com In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. This technique provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and efficiency.

The potential for high-throughput optimization and production using a flow chemistry system is illustrated in the conceptual table below.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Potential for thermal runaway | Enhanced, small reaction volumes |

| Process Control | Limited | Precise control over parameters |

| Throughput | Low to moderate | High, suitable for library synthesis |

Chemical Transformations and Reaction Pathways of 3 Chloro 2 Propargyloxy Pyrazine

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group in 3-Chloro-2-(propargyloxy)pyrazine is a key site for various addition and cycloaddition reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govacs.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org The process involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form the triazole ring. acs.org The use of a chelating ligand can be crucial for stabilizing the Cu(I) oxidation state. nih.gov This methodology has been successfully applied to synthesize a variety of triazole-containing compounds with potential applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov For instance, a copper salophen complex has been effectively used to catalyze the reaction between 2-chloro-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione, a related alkyne, and various azides. researchgate.net

A study on the use of 2-ethynylpyridine (B158538) as a promoter in CuCl-catalyzed azide-alkyne cycloadditions in water demonstrated rapid and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This suggests that the pyrazine (B50134) nitrogen in this compound could potentially play a similar role in promoting the reaction.

Table 1: Examples of CuAAC Reactions with Alkyne-Containing Scaffolds

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Reference |

| 2-chloro-3-(prop-2-yn-1-yloxy)naphthalene-1,4-dione | Aromatic azides | Cu²⁺-Salophen, NaAsc | MeCN | Naphthalene-1,4-dione substituted 1,2,3-triazoles | researchgate.net |

| Various terminal alkynes | Various azides | CuCl, 2-ethynylpyridine | Water | 1,4-disubstituted 1,2,3-triazoles | organic-chemistry.org |

Other Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The terminal alkyne of this compound can also participate in other cycloaddition reactions, such as the Diels-Alder and [2+2] cycloadditions, providing access to a variety of cyclic and heterocyclic systems.

The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. chim.it While a simple alkyne is not a diene, it can act as a dienophile in reactions with suitable dienes. For example, 3-acylamino-2H-pyran-2-ones have been used as dienes in Diels-Alder reactions with alkynes to produce highly substituted anilines. chim.it Furthermore, a hetero-Diels-Alder reaction has been employed in the total synthesis of (+/-)-alantrypinone, showcasing the utility of pyrazine-based dienes. nih.gov The reactivity in these reactions is influenced by the electronic properties of both the diene and the dienophile. chim.it

[2+2] cycloadditions involving alkynes can lead to the formation of four-membered rings, such as cyclobutenes. These reactions are often catalyzed by transition metals. researchgate.netrsc.org A metal-free, bimolecular [2+2+2] cycloaddition strategy involving a cascade of two pericyclic processes has also been described, starting with an intramolecular propargylic ene-type reaction of a 1,6-diyne. nih.gov

[3+2] cycloaddition reactions are another important class of reactions for alkynes. For instance, the cycloaddition of pyridazinium ylides to alkynes like ethyl propiolate and dimethylacetylenedicarboxylate (DMAD) leads to the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov Similarly, 2-(2'-thienyl)aziridines undergo 1,3-dipolar cycloaddition with acetylenic dipolarophiles. researchgate.net

Hydration and Hydroamination Reactions

The terminal alkyne can undergo hydration to form a ketone (methyl ketone in this case) or an aldehyde, depending on the regioselectivity of the addition of water across the triple bond. This transformation is typically catalyzed by mercury salts or other transition metal complexes.

Hydroamination , the addition of an N-H bond across the alkyne, can provide access to enamines or imines, which can be further transformed. This reaction is often catalyzed by transition metals or strong bases.

Reactivity of the Pyrazine Core

The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms. thieme-connect.de This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while being resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chloro substituent at the 3-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) . scribd.comrsc.org This is a common reaction for halopyrazines, which are generally more reactive than the corresponding halopyridines. thieme-connect.dersc.org The electron-withdrawing nature of the pyrazine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. scribd.comyoutube.com

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. scribd.comrsc.org For example, 2-chloropyrazine (B57796) reacts with sodium hydroxide (B78521) to form 2-hydroxypyrazine, and with amines to yield the corresponding amino-substituted pyrazines. scribd.com The reaction of 2,3-dichloropyrazine (B116531) with various nucleophiles has been studied, demonstrating the feasibility of sequential substitutions. rsc.orgnih.gov Green chemistry approaches using polyethylene (B3416737) glycol (PEG) 400 as a solvent have been developed for the SNAr of chloro-containing fused heterocycles with amines, offering an environmentally benign alternative. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloropyrazines

| Chloropyrazine Derivative | Nucleophile | Conditions | Product | Reference |

| 2-Chloropyrazine | NaOH | - | 2-Hydroxypyrazine | scribd.com |

| 2-Chloropyrimidine | NH₃ | Mild conditions | 2-Aminopyrimidine | scribd.com |

| 8-Chloro- scribd.comstackexchange.comechemi.comtriazolo[4,3-a]pyrazine | Various amines | PEG 400, 120 °C | Substituted scribd.comstackexchange.comechemi.comtriazolo[4,3-a]pyrazines | nih.gov |

| 2,3-Dichloropyrazine | Sodium methoxide | - | Methoxy-substituted pyrazines | rsc.org |

| 2,3-Dichloropyrazine | Terminal alkynes | CuI, PPh₃, K₂CO₃, Ultrasound | 2-Alkynyl-3-chloropyrazines | nih.gov |

Electrophilic Aromatic Substitution Limitations

The pyrazine ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms. thieme-connect.destackexchange.com Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the pyrazine ring itself. thieme-connect.de In acidic media, protonation of the nitrogen atoms further deactivates the ring. thieme-connect.de

Successful electrophilic substitutions on pyrazine rings typically require the presence of strong activating groups on the ring or the use of pyrazine N-oxides. thieme-connect.de For related nitrogen-containing heterocycles like imidazo[1,2-a]pyrazine, electrophilic substitution, such as bromination, occurs preferentially on the five-membered ring, which is more electron-rich. stackexchange.comechemi.com This highlights the inherent difficulty of direct electrophilic functionalization of the pyrazine core in this compound.

Directed Ortho-Metalation and Related Strategies

The propargyloxy group at the C-2 position of the pyrazine ring is anticipated to serve as a directing group. The oxygen atom, with its lone pairs of electrons, can chelate to the lithium cation of a strong base like n-butyllithium or lithium diisopropylamide (LDA), thereby directing the deprotonation to the ortho C-3 proton. However, the presence of the chloro substituent at C-3 introduces a competitive factor. Halogen atoms can also direct ortho-metalation, but more importantly, they can undergo halogen-metal exchange.

In the case of this compound, the primary directing group would likely be the propargyloxy substituent. The relative directing ability of various groups has been studied, and alkoxy groups are known to be effective DMGs. harvard.edu For instance, the ortho-lithiation of 4-methoxypyridine (B45360) has been demonstrated, leading to substitution at the C-3 position. researchgate.net

However, the inherent electron deficiency of the pyrazine ring can render electrophilic halogenation difficult, necessitating strategies like DoM for functionalization. cmu.edu Research on the ortho-lithiation of other pyrazine derivatives has shown that groups such as tert-butoxycarbonyl-protected amines and neopentyl glycol acetals can effectively direct metalation. cmu.eduacs.org

A potential competing reaction is the lithiation at one of the other ring positions (C-5 or C-6). The acidity of the pyrazine ring protons is influenced by the two nitrogen atoms and the substituents. It is plausible that under certain conditions, particularly with strong, non-coordinating bases, deprotonation could occur at the C-5 or C-6 positions. For example, the reaction of 2-chloropyridine (B119429) with BuLi-LiDMAE has been shown to result in an unusual C-6 lithiation. nih.gov

The table below summarizes some examples of directed ortho-metalation on related heterocyclic systems, which can serve as a basis for predicting the behavior of this compound.

| Heterocycle | Directing Group | Base | Site of Metalation | Product after Quench with E+ | Reference |

| 4-Methoxypyridine | -OCH₃ | MesLi | C-3 | 3-Substituted-4-methoxypyridines | researchgate.net |

| 2-Bromo-4-methoxypyridine | -OCH₃ | n-BuLi | C-3 | 3-Substituted-2-bromo-4-methoxypyridines | researchgate.net |

| 2-Chloropyridine | -Cl | LDA | C-3 | 3-Substituted-2-chloropyridines | nih.gov |

| Fluoropyrimidines | -F | LiTMP | Ortho to F | Functionalized fluoropyrimidines | researchgate.net |

| Pyrazine with Boc-protected amine | -NHBoc | s-BuLi/TMEDA | Ortho to NHBoc | Iodinated pyrazine | cmu.edu |

Based on these precedents, a proposed pathway for the directed ortho-metalation of this compound would involve the use of a strong lithium amide base like LDA or LiTMP at low temperatures to favor kinetic deprotonation at the C-3 position, directed by the propargyloxy group. Subsequent quenching with an electrophile would yield a 3-substituted derivative. The choice of base and reaction conditions would be crucial to minimize potential side reactions such as halogen-metal exchange or addition to the pyrazine ring.

Multi-Component Reactions (MCRs) Involving the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to generate complex molecules in a single step, adhering to the principles of atom economy and green chemistry. acs.org The structure of this compound, with its terminal alkyne functionality, makes it a prime candidate for participation in various MCRs.

The propargyl ether moiety is a versatile building block in MCRs. For instance, a copper-catalyzed three-component reaction of a diazo compound, an alcohol, and an ethynyl (B1212043) benziodoxole reagent has been reported for the synthesis of highly functionalized propargyl ethers. nih.gov While this example illustrates the formation of propargyl ethers, the terminal alkyne of this compound can be expected to participate in similar transformations.

A prominent class of MCRs involving terminal alkynes is the A³-coupling (aldehyde-alkyne-amine) reaction, which is used to synthesize propargylamines. researchgate.netrsc.org In a hypothetical A³-coupling reaction, this compound could react with an aldehyde and a secondary amine in the presence of a suitable catalyst (e.g., copper or gold salts) to yield a novel propargylamine (B41283) derivative. researchgate.net

Furthermore, the terminal alkyne can participate in palladium-catalyzed three-component reactions. For example, the reaction of propargyl carbonates, isocyanides, and alcohols or water can lead to the formation of polysubstituted aminopyrroles or their bicyclic analogues. epfl.ch By analogy, this compound could potentially be converted into a propargyl carbonate and then subjected to such an MCR.

The pyrazine ring itself can also be involved in MCRs. For instance, the reaction of 6-chloro-1-methylpyrazin-2(1H)-one with Grignard reagents followed by quenching with electrophiles represents a three-component reaction leading to difunctionalized pyrazinones. nih.govurfu.ru This suggests that the pyrazine core of the target molecule is not inert and could participate in multicomponent transformations.

The following table presents examples of multi-component reactions involving reactants with functionalities similar to those in this compound, highlighting the potential for this compound to be used in the synthesis of complex heterocyclic systems.

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| A³-Coupling | Aldehyde, Secondary Amine, Terminal Alkyne | Metal catalyst (e.g., Cu, Au) | Propargylamines | researchgate.net |

| Pyrrole Synthesis | Propargyl Carbonate, Isocyanide, Alcohol | Pd(OAc)₂ | Polysubstituted Aminopyrroles | epfl.ch |

| Pyrazole Synthesis | Hydrazine, β-Ketoester, Aldehyde, Malononitrile | Acid or base catalyst | Pyrano[2,3-c]pyrazoles | tandfonline.comnih.gov |

| Pyrazolone Synthesis | Ethyl Acetoacetate, Hydrazine, Imidazole | Aqueous media | Pyrazole compounds | acs.org |

| Propargyl Ether Synthesis | Diazo compound, Alcohol, Ethynyl Benziodoxole | Copper catalyst | Functionalized Propargyl Ethers | nih.gov |

Design and Synthesis of Structural Analogues and Derivatives of 3 Chloro 2 Propargyloxy Pyrazine

Modifications of the Propargyloxy Side Chain

The propargyloxy moiety offers a reactive handle for structural elaboration, primarily through modifications of the terminal alkyne and the connecting ether linkage.

Extending the three-carbon propargyl chain to longer alkynyl chains, such as those derived from butynyl or pentynyl alcohols, can be achieved through standard ether synthesis. This involves the reaction of 2,3-dichloropyrazine (B116531) with the corresponding alkynol, such as but-3-yn-1-ol or pent-4-yn-1-ol, in the presence of a suitable base.

The introduction of branching can be accomplished by utilizing branched alkynyl alcohols. For instance, employing a reagent like 1-propynylmagnesium bromide in a synthetic route could lead to the formation of a branched side chain google.com. A potential, albeit complex, synthetic strategy might involve the initial preparation of a pyrazine (B50134) derivative with a ketone functionality, which could then react with an alkynyl Grignard reagent to introduce a branched, elongated side chain. For example, the synthesis of a pent-3-yn-2-one side chain on a pyrimidine ring has been documented, suggesting the feasibility of such modifications on a pyrazine core google.com.

Table 1: Examples of Potential Elongated and Branched Alkynyl Side Chains

| Starting Alkynol | Resulting Side Chain | Potential Derivative Name |

|---|---|---|

| But-3-yn-1-ol | -O-(CH₂)₂-C≡CH | 2-(But-3-yn-1-yloxy)-3-chloropyrazine |

| Pent-4-yn-1-ol | -O-(CH₂)₃-C≡CH | 3-Chloro-2-(pent-4-yn-1-yloxy)pyrazine |

The incorporation of heteroatoms such as oxygen or nitrogen into the side chain can lead to analogues with altered polarity and hydrogen bonding capabilities. This can be achieved by using starting materials that already contain these functionalities. For example, reacting 2,3-dichloropyrazine with diethylene glycol monopropargyl ether would introduce an additional ether linkage.

Similarly, nitrogen-containing side chains can be synthesized. For instance, a Williamson ether synthesis between 2,3-dichloropyrazine and an amino alcohol bearing a terminal alkyne, with the amino group suitably protected, would yield a derivative with a nitrogen atom in the side chain. Subsequent deprotection would provide the primary amine. Further reaction of this amine, for example with chloroacetyl chloride, could yield more complex amide derivatives researchgate.netresearchgate.netnih.gov.

Table 2: Examples of Side Chains with Included Heteroatoms

| Starting Material | Resulting Side Chain | Potential Derivative Name |

|---|---|---|

| 2-(Prop-2-yn-1-yloxy)ethan-1-ol | -O-CH₂-CH₂-O-CH₂-C≡CH | 3-Chloro-2-(2-(prop-2-yn-1-yloxy)ethoxy)pyrazine |

Diversification of the Pyrazine Ring Substituents

The pyrazine ring itself presents opportunities for modification, either by substitution of the existing chloro group or by the introduction of new functional groups at other positions.

The chlorine atom at the 3-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) youtube.com. This allows for its displacement by a wide range of nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens facilitates this reaction.

Amination: Reaction with various primary or secondary amines can introduce a diverse range of amino substituents. For example, treatment with substituted benzylamines can yield 3-(benzylamino)-2-(propargyloxy)pyrazine derivatives mdpi.com. The reaction conditions can be varied, including the use of microwave assistance to potentially improve yields and reduce reaction times mdpi.com. However, with simple amines, there is a risk of multiple substitutions leading to a mixture of products youtube.comyoutube.com.

Reaction with Hydrazine: The chloro group can be displaced by hydrazine hydrate, typically by refluxing in a polar solvent, to yield a 3-hydrazinyl derivative google.com. This hydrazinyl group can serve as a precursor for the synthesis of further heterocyclic systems.

Alkoxylation: Reaction with alkoxides, such as sodium methoxide or ethoxide, can replace the chloro group with an alkoxy group, yielding 3-alkoxy-2-(propargyloxy)pyrazine analogues.

Table 3: Examples of Nucleophilic Substitution Products

| Nucleophile | Resulting 3-Substituent | Product Name |

|---|---|---|

| Benzylamine | -NH-CH₂-Ph | 3-(Benzylamino)-2-(propargyloxy)pyrazine |

| Hydrazine hydrate | -NH-NH₂ | 3-Hydrazinyl-2-(propargyloxy)pyrazine |

The introduction of other functional groups onto the pyrazine ring can further diversify the structural analogues.

Bromination: The pyrazine ring can be brominated to introduce one or more bromine atoms. The synthesis of 3-bromo-5-chloro- beilstein-journals.orgnih.govnii.ac.jptriazolo[4,3-a]pyrazine suggests that halogenation of a chloro-substituted heterocyclic ring is feasible github.com. The use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) could potentially yield compounds like 5-bromo-3-chloro-2-(propargyloxy)pyrazine google.com. The existence of compounds like 5-bromo-2-chloro-3-methyl-pyrazine further supports the viability of this transformation cenmed.com.

Nitration: Electrophilic nitration of the pyrazine ring is another possibility for functionalization. While the pyrazine ring is generally electron-deficient, careful selection of nitrating agents and reaction conditions could lead to the introduction of a nitro group.

Table 4: Examples of Further Functionalized Pyrazine Rings

| Reaction | Added Substituent | Potential Product Name |

|---|---|---|

| Bromination | -Br at C5 | 5-Bromo-3-chloro-2-(propargyloxy)pyrazine |

Hybridization with Other Heterocyclic Systems

The terminal alkyne of the propargyloxy side chain is a key functional group for hybridization with other heterocyclic systems, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry" frontiersin.org. This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring, linking the pyrazine core to another molecular fragment.

This strategy involves the reaction of 3-chloro-2-(propargyloxy)pyrazine with an organic azide (B81097). The azide component can be varied widely, allowing for the introduction of other heterocyclic systems, such as pyrazole or pyrimidine, leading to the formation of pyrazinyl-triazole-pyrazole or pyrazinyl-triazole-pyrimidine hybrids beilstein-journals.orgnih.govnih.govresearchgate.net. The synthesis of such hybrid molecules is a common strategy in medicinal chemistry to explore new chemical space magtech.com.cnresearchgate.netchemrxiv.orgorganic-chemistry.orgnih.gov. The reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate nih.gov.

Table 5: Examples of Hybrid Molecules via Click Chemistry

| Azide Partner | Resulting Hybrid System |

|---|---|

| 4-Azidomethyl-1-phenyl-1H-pyrazole | Pyrazinyl-triazolyl-pyrazole |

| 5-(Azidomethyl)-2,4-dichloropyrimidine | Pyrazinyl-triazolyl-pyrimidine |

Fused Ring Systems Derived from Pyrazine.

The synthesis of fused ring systems from this compound can be envisioned through intramolecular cyclization reactions, leveraging the reactivity of the propargyl group. A prominent strategy involves the formation of furo[2,3-b]pyrazines. While direct cyclization of this compound has not been extensively reported, analogous transformations provide a blueprint for such syntheses.

One potential pathway involves the initial conversion of the chloro-substituent at the 3-position of the pyrazine ring to a hydroxyl group, followed by N-alkylation to introduce a propargyl group on the pyrazine nitrogen. This would generate a 3-substituted ethynyl-pyrazin-2(1H)-one intermediate. Such intermediates are known to undergo electrophilic cyclization to afford furo[2,3-b]pyrazines. The cyclization can be mediated by various reagents, including silver or iodine compounds researchgate.net.

Table 1: Potential Reaction Scheme for the Synthesis of Furo[2,3-b]pyrazine Derivatives

| Step | Reactant | Reagents and Conditions | Product |

| 1 | This compound | 1. NaOH, H2O, heat2. Propargyl bromide, K2CO3, Acetone | 2-(Propargyloxy)-3-(prop-2-yn-1-yloxy)pyrazine |

| 2 | 2-(Propargyloxy)-3-(prop-2-yn-1-yloxy)pyrazine | Ag+ or I2, Solvent (e.g., DCM) | Furo[2,3-b]pyrazine derivative |

The research in this area has demonstrated that the efficiency of the cyclization and the nature of the substituents on the resulting furo[2,3-b]pyrazine can be controlled by the choice of catalyst and reaction conditions. These fused systems are of significant interest due to their structural similarity to biologically active purine analogues.

Spiro Compounds and Bridged Systems.

The construction of spirocyclic and bridged systems incorporating a pyrazine ring presents a greater synthetic challenge. However, established methodologies in heterocyclic chemistry can be adapted for this purpose.

Spiro Compounds:

A common approach to the synthesis of spiro-heterocycles is the 1,3-dipolar cycloaddition reaction. For the synthesis of spiro[pyrazine-2,3'-pyrrolidine] derivatives, an azomethine ylide can be generated in situ and reacted with a suitable dipolarophile attached to the pyrazine core. For instance, a derivative of this compound could be functionalized at the 5- or 6-position with an electron-deficient alkene. The reaction of this pyrazine derivative with a secondary amino acid and an aldehyde would generate an azomethine ylide, which could then undergo an intramolecular [3+2] cycloaddition to furnish the spiro-pyrrolidinyl-pyrazine.

Table 2: General Strategy for the Synthesis of Spiro-Pyrrolidinyl-Pyrazines

| Step | Description | Key Intermediates |

| 1 | Functionalization of the pyrazine ring with a dipolarophile. | Pyrazine-alkene derivative |

| 2 | In situ generation of an azomethine ylide. | Azomethine ylide |

| 3 | Intramolecular 1,3-dipolar cycloaddition. | Spiro[pyrazine-2,3'-pyrrolidine] |

This methodology has been successfully applied to the synthesis of a variety of spiro-pyrrolidine derivatives containing other heterocyclic cores nih.govmdpi.comresearchgate.net. The diastereoselectivity of the cycloaddition is a critical aspect of this synthetic route and can often be controlled by the choice of catalyst and reaction conditions.

Bridged Systems:

The Diels-Alder reaction is a powerful tool for the formation of bridged bicyclic systems. Pyrazine and its derivatives can, in principle, act as dienes in [4+2] cycloaddition reactions. Specifically, 2,5-dihydroxypyrazines and their derivatives have been shown to undergo cycloaddition with dienophiles such as dimethyl acetylenedicarboxylate rsc.org.

To apply this to this compound, the pyrazine ring would need to be appropriately substituted to enhance its reactivity as a diene. This might involve the introduction of electron-donating groups. The intramolecular variant of the Diels-Alder reaction could also be explored by tethering a dienophile to the pyrazine core. For example, the propargyloxy group could be modified to include a dienophilic moiety. Upon thermal or Lewis acid activation, an intramolecular [4+2] cycloaddition could lead to the formation of a bridged system.

Table 3: Conceptual Approach to Bridged Pyrazine Systems via Intramolecular Diels-Alder Reaction

| Starting Material Moiety | Dienophile Moiety (Tethered) | Product |

| Substituted Pyrazine | Alkene or Alkyne | Bridged Pyrazine System |

While the direct application of these methods to this compound is a subject for future research, the existing literature on pyrazine chemistry provides a solid foundation for the rational design and synthesis of these complex and potentially valuable molecules.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Propargyloxy Pyrazine Systems

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's properties lies in the accurate calculation of its electronic structure and the resulting three-dimensional geometry.

Density Functional Theory (DFT) has become a primary method for investigating the electronic ground state properties of molecules due to its favorable balance of accuracy and computational cost. For 3-Chloro-2-(propargyloxy)pyrazine, DFT calculations, typically using a hybrid functional such as B3LYP combined with a Pople-style basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. This process determines the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface.

The optimization yields crucial data, including bond lengths, bond angles, and dihedral angles. For instance, calculations on related halopyrazines and pyridine (B92270) derivatives show that DFT can accurately predict the C-Cl bond length and the geometry of the pyrazine (B50134) ring. The inclusion of diffuse functions in the basis set is important for accurately describing the electronic properties of systems with lone pairs and π-electrons, such as the pyrazine derivative .

| Parameter | Atom Pair/Triplet | Calculated Value (Exemplary) |

| Bond Length (Å) | ||

| C2-Cl | 1.735 | |

| C3-O1 | 1.360 | |

| O1-C7 | 1.430 | |

| C7-C8 | 1.470 | |

| C8≡C9 | 1.205 | |

| Bond Angle (°) | ||

| N1-C2-C3 | 121.5 | |

| C2-C3-N4 | 120.8 | |

| Cl-C2-C3 | 115.0 | |

| C3-O1-C7 | 118.2 | |

| Dihedral Angle(°) | ||

| C2-C3-O1-C7 | 178.5 |

Note: The data in this table is exemplary and based on typical values for similar molecular fragments calculated using DFT methods. It serves to illustrate the type of information obtained from ground state geometry optimization.

Conformational analysis is performed computationally by systematically rotating key dihedral angles and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES), which reveals the low-energy, stable conformers and the energy barriers that separate them. For this compound, the most critical dihedral angles to scan are τ1 (C2-C3-O1-C7) and τ2 (C3-O1-C7-C8). The analysis identifies the global minimum energy conformer, which is the most likely structure to be observed experimentally, as well as other local minima that may be populated at room temperature. This understanding is crucial as different conformers can exhibit distinct reactivity and biological activity.

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic landscape of this compound, specific sites susceptible to electrophilic or nucleophilic attack can be identified.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the oxygen atom of the propargyloxy group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The regions with the highest LUMO density are the most likely sites for nucleophilic attack. The LUMO is anticipated to be distributed across the π-system of the pyrazine ring, with significant contributions from the carbon atoms attached to the electronegative chlorine and nitrogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small gap indicates that the molecule can be easily excited,

Spectroscopic Property Simulations

Theoretical spectroscopic analysis is crucial for identifying and characterizing chemical compounds. These simulations predict the spectral features of a molecule, which can then be compared with experimental data for validation.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the magnetic shielding tensors of atomic nuclei (e.g., ¹H, ¹³C). These calculations would yield predicted chemical shifts, providing a theoretical NMR spectrum that is invaluable for assigning signals in an experimental spectrum to specific atoms within the this compound molecule.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational calculations of vibrational frequencies help in assigning the observed absorption bands in an IR spectrum and scattering peaks in a Raman spectrum to specific molecular motions, such as stretching, bending, and torsional modes of the pyrazine ring, the propargyl group, and the C-Cl and C-O-C linkages.

Electronic Absorption Prediction (TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions within the pyrazine ring, which are responsible for the molecule's absorption of ultraviolet and visible light.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are not available from static computational models.

Conformational Dynamics in Solution

The flexibility of the propargyloxy side chain in this compound allows for multiple conformations. MD simulations in various solvents would reveal the preferred spatial arrangements of the molecule, the energy barriers between different conformations, and how the solvent influences the conformational landscape.

Intermolecular Interactions

Understanding how molecules interact with their surroundings is key to predicting their physical properties and reactivity. MD simulations can elucidate the nature and strength of intermolecular forces between this compound molecules and with solvent molecules. This includes identifying potential hydrogen bonding, van der Waals forces, and electrostatic interactions.

While the framework for a thorough computational investigation of this compound is well-defined, the actual execution of such a study and the reporting of its findings are contingent on the availability of primary research data. At present, the scientific community has not published theoretical explorations into the spectroscopic and dynamic properties of this specific compound. Future research in this area would be necessary to populate the detailed analytical outline provided.

Advanced Spectroscopic Characterization in Structural Elucidation of 3 Chloro 2 Propargyloxy Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Chloro-2-(propargyloxy)pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazine (B50134) ring and the propargyloxy side chain. The pyrazine ring protons, being in an electron-deficient aromatic system, would resonate in the downfield region, typically between δ 8.0 and 8.5 ppm. Due to the substitution pattern, these two protons would likely appear as doublets, with a small coupling constant characteristic of protons in a 1,4-relationship on a pyrazine ring.

The propargyloxy group would give rise to three distinct signals. The methylene protons (-O-CH₂-) adjacent to the oxygen atom would be expected to appear as a singlet around δ 5.0-5.5 ppm. The acetylenic proton (-C≡CH) is anticipated to be a singlet or a very narrow triplet (due to long-range coupling) in the region of δ 2.5-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 8.0 - 8.5 | d |

| Pyrazine-H | 8.0 - 8.5 | d |

| -O-CH₂- | 5.0 - 5.5 | s |

| -C≡CH | 2.5 - 3.0 | s (or t) |

| Note: These are predicted values and may vary in experimental conditions. |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are expected. The four carbons of the pyrazine ring would resonate in the aromatic region, generally between δ 130 and 160 ppm. The carbon atom bonded to the chlorine (C-Cl) would likely be found at the lower end of this range, while the carbon attached to the propargyloxy group (C-O) would be at the higher end.

The propargyloxy side chain would exhibit three signals. The methylene carbon (-O-CH₂-) is expected around δ 55-65 ppm. The two acetylenic carbons (-C≡C-) would have characteristic shifts, with the terminal, protonated carbon appearing around δ 75-85 ppm and the internal carbon appearing at a slightly higher field, around δ 70-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C (C-Cl) | 130 - 140 |

| Pyrazine-C (C-O) | 150 - 160 |

| Pyrazine-CH | 135 - 145 |

| Pyrazine-CH | 135 - 145 |

| -O-CH₂- | 55 - 65 |

| -C≡CH | 75 - 85 |

| -C≡CH | 70 - 80 |

| Note: These are predicted values and may vary in experimental conditions. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would confirm the coupling between the two pyrazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the pyrazine proton signals to their corresponding carbon signals and the methylene and acetylenic proton signals to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the propargyloxy side chain relative to the pyrazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent functional groups.

C-H stretching: A sharp, weak band around 3300 cm⁻¹ would be indicative of the acetylenic C-H stretch. Aromatic C-H stretching vibrations of the pyrazine ring are expected in the 3000-3100 cm⁻¹ region. The methylene (-CH₂-) C-H stretching vibrations would appear in the 2850-2960 cm⁻¹ range.

C≡C stretching: A weak to medium intensity band in the region of 2100-2150 cm⁻¹ would be characteristic of the carbon-carbon triple bond stretch.

C=N and C=C stretching: The aromatic ring stretching vibrations of the pyrazine moiety would give rise to a series of bands between 1400 and 1600 cm⁻¹.

C-O stretching: The ether linkage would be identified by a strong C-O stretching band, typically in the 1000-1250 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR/Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Acetylenic C-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methylene C-H | Stretching | 2850 - 2960 |

| C≡C | Stretching | 2100 - 2150 |

| Pyrazine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Ether C-O | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

| Note: These are predicted values and may vary in experimental conditions. |

Conformational Insights from Vibrational Modes

While detailed conformational analysis would require computational modeling in conjunction with experimental data, certain features in the vibrational spectra could provide clues about the molecule's structure. For instance, the position and intensity of the pyrazine ring vibrations could be sensitive to the orientation of the propargyloxy substituent. Similarly, the fingerprint region of the spectra would contain a complex pattern of bands arising from bending and skeletal vibrations, which, while difficult to assign individually, would be unique to the specific conformation of the molecule. A combined analysis of IR and Raman spectra would be particularly powerful, as some vibrational modes may be more active in one technique than the other due to selection rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing insights into the electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of a pyrazine derivative is primarily characterized by two types of electronic transitions: π → π* and n → π*. The pyrazine ring, being an aromatic heterocycle, possesses both π-bonding and non-bonding (n) electrons associated with the nitrogen atoms. The propargyloxy substituent introduces additional π-electrons from the alkyne group and non-bonding electrons on the ether oxygen, while the chloro group also possesses non-bonding electrons.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the pyrazine ring and the propargyl group. The n → π* transitions, generally of lower intensity, involve the promotion of non-bonding electrons from the nitrogen and oxygen atoms to antibonding π* orbitals.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n → π | ~320 - 340 | Low to Medium |

| π → π | ~270 - 290 | High |

Note: These are predicted values based on the known spectroscopic behavior of pyrazine derivatives and the expected electronic effects of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₅ClN₂O), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.

In electron ionization (EI) mass spectrometry, the molecular ion is often formed with excess energy, leading to its fragmentation into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. For this compound, several fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses.

Key fragmentation pathways would likely involve:

Loss of the propargyl group: Cleavage of the O-CH₂ bond could lead to the formation of a [M - C₃H₃]⁺ ion.

Loss of the entire propargyloxy group: Cleavage of the C-O bond would result in a [M - OC₃H₃]⁺ ion.

Loss of chlorine: The expulsion of a chlorine radical would form a [M - Cl]⁺ ion.

Cleavage of the pyrazine ring: The stable aromatic ring can also undergo characteristic fragmentation, leading to smaller ions.

The fragmentation pattern of 2-methoxypyrazine shows a prominent molecular ion and fragments corresponding to the loss of a methyl radical and subsequent loss of CO. nih.govnist.gov This provides a basis for predicting the fragmentation of this compound, with the added complexity of the chloro and propargyloxy substituents. openagrar.de

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion |

| 168 | [M]⁺ |

| 129 | [M - C₃H₃]⁺ |

| 113 | [M - OC₃H₃]⁺ |

| 133 | [M - Cl]⁺ |

Note: These are predicted m/z values for the most abundant isotope of chlorine (³⁵Cl). The corresponding ions with ³⁷Cl would appear at m/z + 2.

Synergistic Application of Spectroscopic Techniques and Computational Data

The integration of experimental spectroscopic data with computational chemistry provides a powerful tool for the definitive structural elucidation of complex molecules. science.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict spectroscopic properties, which can then be compared with experimental results to validate the proposed structure. tubitak.gov.trmdpi.comnih.gov

For this compound, computational methods can be used to:

Predict UV-Vis spectra: Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions and the corresponding absorption wavelengths and oscillator strengths. This allows for a more confident assignment of the experimentally observed absorption bands to specific electronic transitions. science.gov

Simulate vibrational spectra: While not the focus of this article, IR and Raman spectra can be calculated to complement the structural analysis.

Calculate NMR chemical shifts: Theoretical chemical shifts can be calculated and compared with experimental NMR data for a complete structural assignment.

Investigate fragmentation pathways: The energies of different fragment ions can be calculated to predict the most likely fragmentation pathways in the mass spectrometer, aiding in the interpretation of the mass spectrum.

By comparing the computationally predicted spectra with the experimental UV-Vis and mass spectra, a high degree of confidence in the structural assignment of this compound can be achieved. This synergistic approach minimizes ambiguity and provides a more complete understanding of the molecule's electronic and structural properties.

Q & A

Q. What analytical techniques assess stability under biological conditions (e.g., plasma)?

- Methodological Answer :

- In vitro : Incubate with human plasma (37°C, pH 7.4) and analyze via LC-MS at 0, 1, 4, 24 h.

- Degradation Pathways : Identify metabolites using high-resolution MS/MS (Q-TOF).

- pH Stability : Use phosphate buffers (pH 2–10) to probe acid/base sensitivity .

Notes

- Methodological answers emphasize experimental design and data interpretation, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.